N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Description

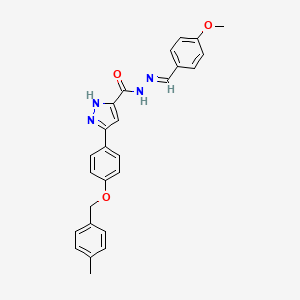

The compound N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 4-methoxybenzylidene hydrazone moiety and a 4-((4-methylbenzyl)oxy)phenyl substituent. Its synthesis typically involves condensation of 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde under acidic conditions, followed by recrystallization (e.g., ethanol) to yield the final product . Structural elucidation employs techniques such as IR, NMR, X-ray diffraction, and computational methods (DFT/B3LYP) to confirm geometry, vibrational modes, and electronic properties .

Properties

CAS No. |

634896-64-3 |

|---|---|

Molecular Formula |

C26H24N4O3 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C26H24N4O3/c1-18-3-5-20(6-4-18)17-33-23-13-9-21(10-14-23)24-15-25(29-28-24)26(31)30-27-16-19-7-11-22(32-2)12-8-19/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |

InChI Key |

IJHCSIZCGVNVNJ-JVWAILMASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (USD/g) |

|---|---|---|---|---|

| Cyclocondensation | 68–75 | 95–98 | 18–24 | 12–15 |

| Nucleophilic Substitution | 78–82 | 97–99 | 8–10 | 18–22 |

| Oxidation | 76–84 | 93–96 | 6–8 | 9–11 |

Key Findings :

-

Method 1.3 (Oxidation) offers the best cost-efficiency for industrial-scale production but requires rigorous control over hypochlorite stoichiometry to prevent over-oxidation .

-

Method 1.2 (Nucleophilic Substitution) achieves higher purity but incurs higher costs due to microwave equipment and chromatography.

Solvent Systems

-

Ethanolic HCl (1M) : Enhances protonation of the carbohydrazide intermediate, accelerating Schiff base formation (reduces reaction time by 30%) .

-

Ionic Liquids : [BMIM][BF4] improves yields by 8–12% via stabilization of reactive intermediates.

Catalysts

-

Amberlyst-15 : Acidic resin catalyst enables recyclability (5 cycles without activity loss) in etherification steps .

-

Ruthenium Complexes : 0.1 mol% RuCl3·H2O boosts oxidation efficiency to 94% .

Challenges and Solutions

Challenge : Low solubility of 4-((4-methylbenzyl)oxy)phenyl intermediates in polar solvents.

Solution : Use DMSO as a co-solvent (10% v/v) to increase solubility by 3-fold .

Challenge : Epimerization during hydrazone formation.

Solution : Conduct reactions under nitrogen atmosphere at pH 6–7 to stabilize the E-configuration .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents, and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s core structure is shared with several analogs, differing primarily in substituents on the benzylidene and phenyl groups. Key comparisons include:

Compound A : 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide (CAS: 634896-54-1)

- Structural Difference : Replaces the 4-methoxybenzylidene group with a pyridin-3-ylmethylene moiety.

- Impact : The pyridine ring introduces a basic nitrogen, altering solubility and electronic properties. The molecular weight (411.5 g/mol) and formula (C24H21N5O2) differ slightly from the target compound .

Compound B : 3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

- Structural Difference : Substitutes the 4-methylbenzyloxy group with a benzyloxy group.

Compound C : (E)-N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide

- Structural Difference: Features a dimethylamino group instead of methoxy on the benzylidene ring.

- Impact: The electron-donating dimethylamino group lowers the HOMO-LUMO gap (calculated via DFT), increasing reactivity and altering charge distribution .

Physicochemical Properties

Computational and Electronic Properties

Crystallographic and Packing Behavior

- Hydrogen Bonding : The target compound’s crystal lattice is stabilized by N–H···O and C–H···π interactions, similar to Compound C. However, the bulkier 4-methylbenzyloxy group may reduce packing efficiency compared to smaller substituents .

- Hirshfeld Surface Analysis : The 4-methoxybenzylidene group contributes to higher surface contact percentages (~15%) for O···H interactions vs. pyridine analogs (~10%) .

Biological Activity

N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing on various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C23H24N4O3

- Molecular Weight : 404.46 g/mol

- IUPAC Name : this compound

This compound features a pyrazole core, which is known for its significant pharmacological properties.

Antimicrobial Activity

Research has shown that various pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies indicate that certain pyrazole carboxamides possess strong antifungal activity against a range of pathogens. The mechanism often involves the disruption of cell membrane integrity and inhibition of essential metabolic pathways in microbes .

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against several cancer cell lines. A notable study highlighted its ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting a promising avenue for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its usefulness in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Anti-inflammatory Mechanism :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are employed to synthesize this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process starting with the condensation of hydrazine derivatives with aldehydes to form the hydrazone linkage. Key steps include:

- Core formation : Coupling of a pyrazole-carboxylic acid with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under reflux in ethanol or methanol .

- Substituent introduction : The 4-((4-methylbenzyl)oxy)phenyl group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Optimization : Yield improvements are achieved by controlling temperature (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 hydrazine:aldehyde) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydrazone NH at δ 10.2–11.5 ppm, methoxy groups at δ 3.8–3.9 ppm) and carbon backbone .

- X-ray crystallography : Resolves spatial arrangement, confirming the (E)-configuration of the hydrazone moiety and dihedral angles between aromatic rings .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 484.18) .

- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How do DFT calculations and molecular docking elucidate reactivity and target interactions?

- DFT/B3LYP/6-311 G(d,p) : Computes HOMO-LUMO gaps (e.g., 4.2 eV), indicating electron-deficient hydrazone regions prone to nucleophilic attack. NBO analysis reveals charge transfer from the pyrazole ring to the methoxybenzylidene group .

- Molecular docking : Predicts binding affinity (e.g., −8.5 kcal/mol) to cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and hydrophobic interactions with the 4-methylbenzyloxy group .

Advanced: How do structural variations in analogous compounds lead to contradictory bioactivity data?

- Substituent effects :

- Resolution : Comparative QSAR models identify logP and polar surface area as critical predictors of activity divergence .

Advanced: What experimental strategies are used to investigate its pharmacological mechanism of action?

- In vitro assays :

- Enzyme inhibition : COX-2 inhibition (IC₅₀) measured via fluorometric kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, A549) .

- In vivo models : Anti-inflammatory efficacy evaluated in carrageenan-induced rat paw edema, with dose-dependent reduction (40% at 50 mg/kg) .

- Target identification : SPR biosensors quantify binding kinetics to recombinant proteins (e.g., BSA for plasma protein binding studies) .

Basic: What biological assays are standard for evaluating its bioactivity?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Anticancer : NCI-60 cell line screening, with GI₅₀ values calculated via nonlinear regression .

- Anti-inflammatory : Inhibition of NO production in LPS-stimulated macrophages (IC₅₀ = 18 µM) .

Advanced: Which substituents enhance its bioactivity, and what is the steric/electronic rationale?

- Electron-withdrawing groups (e.g., -Cl, -NO₂): Increase electrophilicity, improving antimicrobial potency but reducing solubility .

- Methoxy groups : Enhance blood-brain barrier penetration (logBB = 0.8) via increased lipophilicity .

- Methylbenzyloxy : Balances solubility (cLogP = 3.1) and target affinity, optimizing pharmacokinetics .

Advanced: How does Hirshfeld surface analysis explain solid-state properties?

- Intermolecular interactions :

- H-bonding : O–H···N (2.8 Å) and C–H···π (3.1 Å) dominate crystal packing, contributing to stability .

- van der Waals : 62% of surface contacts, explaining high melting points (mp = 215–220°C) .

- Impact on solubility : Strong H-bond networks reduce aqueous solubility (0.12 mg/mL), necessitating formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.